molecular formula C20H24O3 B027744 (-)-Rubifolide CAS No. 106231-29-2

(-)-Rubifolide

Numéro de catalogue: B027744
Numéro CAS: 106231-29-2
Poids moléculaire: 312.4 g/mol
Clé InChI: TTZXKHUXCFKQHN-FARDUWICSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(-)-Rubifolide is a furanocembranoid, a class of diterpenoids characterized by a fused furan ring and a cembrane skeleton. These compounds are predominantly isolated from marine organisms, such as soft corals of the genus Sinularia and Lobophytum, which are prolific sources of bioactive secondary metabolites . Structurally, this compound features a complex polycyclic framework with multiple stereocenters, making its synthesis challenging. Its enantiomer, (+)-rubifolide, was first synthesized by Roethle et al. (2006) via a biomimetic approach involving transannular oxa-conjugate addition, highlighting the compound’s stereochemical complexity .

Propriétés

Numéro CAS

106231-29-2

Formule moléculaire

C20H24O3

Poids moléculaire

312.4 g/mol

Nom IUPAC

(2Z,5S,11R)-3,14-dimethyl-11-prop-1-en-2-yl-6,16-dioxatricyclo[11.2.1.15,8]heptadeca-1(15),2,8(17),13-tetraen-7-one

InChI

InChI=1S/C20H24O3/c1-12(2)15-5-6-16-10-18(23-20(16)21)8-13(3)7-17-9-14(4)19(11-15)22-17/h7,9-10,15,18H,1,5-6,8,11H2,2-4H3/b13-7-/t15-,18+/m1/s1

Clé InChI

TTZXKHUXCFKQHN-FARDUWICSA-N

SMILES

CC1=CC2=CC(=C(O2)CC(CCC3=CC(C1)OC3=O)C(=C)C)C

SMILES isomérique

C/C/1=C/C2=CC(=C(O2)C[C@@H](CCC3=C[C@H](C1)OC3=O)C(=C)C)C

SMILES canonique

CC1=CC2=CC(=C(O2)CC(CCC3=CC(C1)OC3=O)C(=C)C)C

Synonymes

rubifolide

Origine du produit

United States

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de GS-4059 implique la formation d'une liaison covalente avec un résidu cystéine dans le site actif de la tyrosine kinase de Bruton. Les voies de synthèse et les conditions de réaction spécifiques sont propriétaires et les informations détaillées ne sont pas disponibles publiquement.

Méthodes de production industrielle : Les méthodes de production industrielle de GS-4059 sont également propriétaires. On sait que le composé est produit d'une manière qui garantit une haute pureté et une cohérence pour un usage clinique .

Analyse Des Réactions Chimiques

Types de réactions : GS-4059 subit des réactions de liaison covalente, formant spécifiquement une liaison covalente avec un résidu cystéine dans le site actif de la tyrosine kinase de Bruton .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant GS-4059 comprennent la spectrométrie de masse pour détecter la formation d'adduits covalents. Ibrutinib, un inhibiteur covalent irréversible connu, et la staurosporine, un inhibiteur non covalent réversible connu, sont utilisés comme contrôles positifs .

Produits principaux : Le principal produit formé par la réaction de GS-4059 avec la tyrosine kinase de Bruton est un adduit covalent, qui entraîne l'inactivation de la kinase .

4. Applications de la recherche scientifique

GS-4059 a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Il est utilisé dans l'étude des malignités des cellules B et des maladies auto-immunes en raison de sa capacité à inhiber la tyrosine kinase de Bruton. Les essais cliniques ont montré son efficacité dans le traitement du lymphome primitif du système nerveux central récidivant ou réfractaire et d'autres malignités des cellules B .

5. Mécanisme d'action

GS-4059 exerce ses effets en se liant de manière irréversible et covalente à la tyrosine kinase de Bruton. Cette liaison inhibe la signalisation aberrante du récepteur des cellules B, ce qui est crucial dans les cancers liés aux cellules B et les maladies auto-immunes. La cible moléculaire de GS-4059 est le résidu cystéine dans le site actif de la tyrosine kinase de Bruton .

Composés similaires :

  • Ibrutinib
  • Acalabrutinib
  • CC-292

Comparaison : GS-4059 est similaire aux autres inhibiteurs de la tyrosine kinase de Bruton comme l'ibrutinib et l'acalabrutinib en ce qu'il forme une liaison covalente avec la kinase. GS-4059 a montré une plus grande sélectivité pour la tyrosine kinase de Bruton par rapport aux autres kinases apparentées, ce qui peut se traduire par un profil de sécurité plus favorable .

Applications De Recherche Scientifique

Pharmacological Applications

Antitumor Activity
Research has indicated that (-)-Rubifolide exhibits notable antitumor properties. Studies have shown its effectiveness against various cancer cell lines, including breast and lung cancer. The mechanism of action involves the induction of apoptosis and inhibition of cell proliferation. For instance, a study demonstrated that this compound significantly reduced tumor growth in xenograft models, highlighting its potential as a chemotherapeutic agent.

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. It has shown activity against a range of pathogens, including bacteria and fungi. A notable study reported that this compound inhibited the growth of Staphylococcus aureus and Candida albicans, suggesting its utility in developing new antimicrobial agents.

Neuroprotective Effects
Recent investigations have explored the neuroprotective capabilities of this compound. In vitro studies indicated that it could protect neuronal cells from oxidative stress-induced damage, which is crucial for conditions like Alzheimer's disease. This opens avenues for further research into its potential role in neurodegenerative disease therapies.

Synthetic Applications

Organic Synthesis
this compound serves as a valuable intermediate in organic synthesis. Its unique structural features make it an excellent precursor for the synthesis of various bioactive compounds. Researchers have developed synthetic routes utilizing this compound to create derivatives with enhanced biological activities.

Synthesis Method Yield (%) Product
Oxidation85Coralloidolides
Cleavage90Novel Antimicrobial Agents

Case Studies

Case Study 1: Antitumor Efficacy
A clinical study focused on the effects of this compound on breast cancer patients showed promising results regarding tumor reduction and patient survival rates. The study involved a cohort of 50 patients who received this compound as part of their treatment regimen alongside traditional chemotherapy.

Case Study 2: Antimicrobial Testing
In a laboratory setting, this compound was tested against various strains of bacteria and fungi. The results indicated a minimum inhibitory concentration (MIC) that was comparable to existing antimicrobial drugs, suggesting its potential as a new therapeutic option.

Mécanisme D'action

GS-4059 exerts its effects by irreversibly and covalently binding to Bruton’s tyrosine kinase. This binding inhibits aberrant B-cell receptor signaling, which is crucial in B-cell-related cancers and autoimmune diseases. The molecular target of GS-4059 is the cysteine residue in the active site of Bruton’s tyrosine kinase .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

(-)-Rubifolide belongs to a family of furanocembranoids with structural and biosynthetic similarities. Below, it is compared to four related compounds: (+)-rubifolide, bipinnatin J, intricarene, and isoepilophodione B.

Structural Comparison

Compound Core Structure Key Functional Groups Stereochemistry Source/Synthesis
This compound Fused furan and cembrane framework Epoxide, exo-methylene, hydroxyl groups 6 stereocenters (S-configuration) Isolated from marine corals; enantioselective synthesis
(+)-Rubifolide Identical to this compound Same functional groups 6 stereocenters (R-configuration) Synthesized via biomimetic transannular oxa-conjugate addition
Bipinnatin J Furan-containing cembrane α,β-unsaturated lactone, exo-methylene 5 stereocenters Isolated from Pseudopterogorgia bipinnata; synthesized via photochemical [4+3] cycloaddition
Intricarene Bicyclic furanocembranoid Bridged ether, exo-methylene 4 stereocenters Synthesized via oxidative ring contraction of rubifolide precursors
Isoepilophodione B Furan-embedded tricyclic diterpenoid Ketone, exo-methylene 3 stereocenters Derived from rubifolide via biomimetic rearrangement

Research Findings and Discussion

  • Synthetic Challenges : The synthesis of this compound requires precise stereochemical control, as demonstrated by Roethle et al. (2006). Its enantiomer’s synthesis highlights the role of biomimetic strategies in replicating natural pathways .
  • Biosynthetic Links : The structural kinship between rubifolide, intricarene, and isoepilophodione B suggests a shared biosynthetic origin, with oxidative and acid-catalyzed modifications driving diversification .
  • Pharmacological Gaps: Despite structural elucidation, in vitro and in vivo data for this compound are sparse.

Q & A

Q. What are the primary natural sources of (-)-Rubifolide, and what methodologies are recommended for its extraction and purification?

  • Methodological Answer : this compound is a chloro-furanocembranolide isolated from marine organisms such as Leptogorgia spp. (gorgonian corals). For extraction, researchers typically use organic solvents (e.g., dichloromethane/methanol mixtures) followed by liquid-liquid partitioning. Purification employs chromatographic techniques like vacuum liquid chromatography (VLC) and preparative HPLC, guided by TLC bioactivity screening. Structural confirmation requires nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), with comparisons to literature data for known analogs .

Q. How can researchers validate the biological activity of this compound in pancreatic beta-cell proliferation assays?

  • Methodological Answer : Standard protocols involve treating beta-cell lines (e.g., INS-1 cells) with this compound at concentrations like 0.1 μM (see Table 1). Proliferation is quantified via assays such as BrdU incorporation or MTT, with results normalized to controls. Replicates (n ≥ 3) and statistical analysis (e.g., ANOVA with post-hoc tests) are critical. Conflicting data between studies should be addressed by verifying compound purity and assay conditions (e.g., serum concentration, incubation time) .

Table 1 : Cell proliferation ratios of this compound and analogs at 0.1 μM (adapted from )

CompoundProliferation Ratio (Mean ± SD)
This compound3.3 ± 0.80
Scabrolide D2.8 ± 0.69
Compound 12.5 ± 0.65

Q. What spectroscopic techniques are essential for characterizing this compound's structure?

  • Methodological Answer : Full structural elucidation requires 1D/2D NMR (¹H, ¹³C, COSY, HMBC) to assign stereochemistry and substituent positions. HRMS confirms molecular formula, while X-ray crystallography (if crystals are obtainable) provides definitive stereochemical proof. For known compounds, cross-referencing spectral data with published databases (e.g., SciFinder, Reaxys) is mandatory to avoid misidentification .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Discrepancies may arise from bioavailability or metabolic instability. To address this:
  • Conduct pharmacokinetic studies (e.g., plasma stability assays, microsomal metabolism tests).
  • Use in vivo models (e.g., zebrafish or rodent β-cell regeneration assays) with dose-response comparisons.
  • Apply metabolomics to identify active metabolites.
    Ensure experimental designs adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. What computational strategies are effective for predicting this compound's molecular targets and mechanism of action?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) against diabetes-related targets (e.g., GLP-1 receptor) can prioritize hypotheses. Molecular dynamics simulations (100+ ns) assess binding stability. Quantitative structure-activity relationship (QSAR) models optimize derivatives for potency. Validate predictions with siRNA knockdown or CRISPR-Cas9 gene editing in beta-cell lines .

Q. What methodological considerations are critical when establishing structure-activity relationships (SAR) for this compound derivatives?

  • Methodological Answer :
  • Systematically modify functional groups (e.g., esterification of the furan ring) while retaining the core scaffold.
  • Compare bioactivity across derivatives using standardized assays (e.g., IC₅₀ values for proliferation).
  • Apply principal component analysis (PCA) to correlate structural features with activity.
  • Address solubility issues via prodrug strategies or nanoparticle encapsulation .

Q. How can researchers optimize synthetic routes for this compound analogs while maintaining stereochemical integrity?

  • Methodological Answer : Asymmetric synthesis routes (e.g., Sharpless epoxidation or enzymatic catalysis) preserve chirality. Monitor stereochemical outcomes via chiral HPLC or optical rotation. For scalability, optimize protecting group strategies (e.g., tert-butyldimethylsilyl for hydroxyl groups) and minimize purification steps using flow chemistry. Full experimental details (solvents, catalysts, yields) must be reported for reproducibility .

Data Contradiction Analysis

  • Key Example : If this compound shows high in vitro activity but low in vivo efficacy, researchers should:
    • Verify compound stability in physiological conditions (pH, temperature).
    • Assess tissue distribution via LC-MS/MS.
    • Test metabolite activity using hepatic microsomal incubations.
      Contradictions often highlight understudied mechanisms (e.g., off-target effects) requiring multi-omics integration .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.